Uzansertib, also known as INCB053914, is a novel compound classified as a pan-PIM kinase inhibitor. It has garnered attention in the field of oncology due to its potential therapeutic applications in various cancers. The compound specifically targets PIM1, PIM2, and PIM3 kinases, which are implicated in tumorigenesis and cancer cell survival. Uzansertib is recognized for its ability to inhibit these kinases effectively, thus disrupting signaling pathways that promote cancer cell proliferation.
The synthesis of Uzansertib involves multiple intricate steps designed to construct its core structure and introduce functional groups that enhance its inhibitory activity. The key steps in the synthesis include:
Industrial production methods focus on scaling up laboratory synthesis while optimizing reaction conditions for yield and purity. Advanced technologies such as continuous flow reactors may be employed to enhance production efficiency .
Uzansertib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula for Uzansertib is , with a molecular weight of approximately 485.5 g/mol. Its structural features include:
The InChI Key for Uzansertib is PTORCEYGCGXHDH-OVMXCRKPSA-N, which provides a unique identifier for its chemical structure.
Uzansertib is involved in various chemical reactions that can modify its properties and biological activities:
These reactions enable the exploration of Uzansertib derivatives with enhanced or modified therapeutic profiles.
Uzansertib exerts its pharmacological effects primarily by binding to and inhibiting the activities of PIM1, PIM2, and PIM3 kinases. These kinases play crucial roles in phosphorylating downstream targets that regulate cell proliferation and survival. By inhibiting these pathways, Uzansertib disrupts signaling mechanisms that support tumor growth and survival, leading to:
Uzansertib exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's formulation for therapeutic use .
Uzansertib holds significant promise in scientific research and clinical applications:
The ongoing exploration into Uzansertib's mechanisms and therapeutic potential continues to highlight its relevance in modern cancer treatment strategies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: